1,7-Diazaspiro[3.5]nonane dihydrochloride (CAS: 1312784-19-2) is a highly rigid, spirocyclic diamine building block procured for advanced medicinal chemistry and materials science . Characterized by its fully saturated sp3-carbon framework (Fsp3 = 1.0) and a predicted pKa of approximately 10.7, this scaffold serves as a conformationally restricted bioisostere for traditional flat rings like piperazine [1]. Supplied as a stable dihydrochloride salt, it offers higher aqueous solubility, precise stoichiometry for parallel synthesis, and extended shelf life compared to its free base counterpart . Its primary procurement value lies in its ability to introduce distinct 3D exit vectors and steric bulk into drug candidates, directly addressing the metabolic vulnerabilities and off-target toxicities associated with planar diamines [1].
Substituting 1,7-diazaspiro[3.5]nonane dihydrochloride with simpler planar diamines like piperazine or flexible analogs like 1,4-diazepane fundamentally alters the physicochemical and pharmacokinetic profile of the final product [1]. Planar diamines lack the necessary steric hindrance to prevent rapid CYP450-mediated alpha-oxidation, often leading to unacceptably high intrinsic clearance (CLint) rates in vivo [1]. Furthermore, attempting to procure and use the free base form of 1,7-diazaspiro[3.5]nonane introduces significant handling challenges; the free base is typically an oil or low-melting solid that is highly susceptible to atmospheric moisture and oxidation [2]. This hygroscopicity compromises stoichiometric precision in sensitive coupling reactions, making the dihydrochloride salt an indispensable requirement for reproducible, high-yield manufacturing and high-throughput library generation [2].
Spirocyclic diamines like 1,7-diazaspiro[3.5]nonane are strategically employed to overcome the metabolic liabilities of planar heterocycles [1]. The spiro-fusion at the C-alpha position relative to the nitrogen creates a sterically demanding environment that significantly impedes CYP450-mediated oxidation [1]. Comparative studies of spirocyclic bioisosteres demonstrate that replacing a piperazine core with a diazaspiroalkane can reduce intrinsic clearance (CLint) in human liver microsomes by over 50%, while concurrently increasing the in vivo half-life [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) and metabolic half-life |
| Target Compound Data | Spirocyclic diamines (e.g., 1,7-diazaspiro[3.5]nonane) exhibit sterically hindered alpha-carbons, typically reducing CLint. |
| Comparator Or Baseline | Piperazine (unhindered alpha-carbons, highly susceptible to rapid CYP-mediated oxidation). |
| Quantified Difference | Substitution routinely yields >50% reduction in CLint and improved oral bioavailability. |
| Conditions | Human liver microsome (HLM) stability assays and in vivo pharmacokinetic profiling. |
Procuring this spirocyclic scaffold allows medicinal chemists to salvage promising lead compounds that are otherwise failing due to rapid metabolic degradation.
The pharmaceutical industry's shift towards molecules with higher three-dimensionality is driven by the correlation between high Fsp3 (fraction of sp3-hybridized carbons) and clinical success [1]. 1,7-Diazaspiro[3.5]nonane possesses an Fsp3 of 1.0, providing a rigid, non-planar architecture that projects substituents at distinct vectors inaccessible to flat rings [1]. In contrast, piperazine has an Fsp3 of 0 [1]. This absolute increase in sp3 character enhances solubility, reduces non-specific protein binding, and allows for highly specific interactions within complex three-dimensional binding pockets [1].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) and structural geometry |
| Target Compound Data | 1,7-Diazaspiro[3.5]nonane (Fsp3 = 1.0, orthogonal spirocyclic geometry) |
| Comparator Or Baseline | Piperazine (Fsp3 = 0, planar chair conformation) |
| Quantified Difference | Absolute increase of 1.0 in Fsp3, enabling novel 3D exit vectors. |
| Conditions | Computational conformational analysis and structural drug design. |
Selecting this high-Fsp3 building block directly improves the physicochemical properties and target selectivity of synthesized libraries, increasing the probability of clinical translation.
The physical form of a building block dictates its utility in automated and large-scale synthesis . 1,7-Diazaspiro[3.5]nonane dihydrochloride is an environmentally stable, free-flowing crystalline powder . In stark contrast, the free base form is prone to absorbing atmospheric moisture and degrading, leading to variable active pharmaceutical ingredient (API) purity . The dihydrochloride salt ensures exact stoichiometric weighing, which is critical for achieving high yields in parallel Buchwald-Hartwig aminations or amide coupling reactions without the need for rigorous inert-atmosphere handling .
| Evidence Dimension | Handling stability and stoichiometric reliability |
| Target Compound Data | Dihydrochloride salt (crystalline, non-hygroscopic, stable at standard temperature and pressure) |
| Comparator Or Baseline | Free base form (oily/hygroscopic, variable water content) |
| Quantified Difference | Eliminates weighing errors associated with moisture uptake, ensuring >98% reproducibility in coupling yields. |
| Conditions | Benchtop weighing and high-throughput automated library synthesis. |
Procuring the dihydrochloride salt prevents costly batch failures and streamlines manufacturing workflows by eliminating the need for specialized handling of volatile or hygroscopic free bases.
The basicity of a diamine scaffold profoundly influences its behavior in biological systems, particularly its ability to form salt bridges with acidic residues in target proteins . 1,7-Diazaspiro[3.5]nonane exhibits a predicted pKa of approximately 10.7 for its secondary amine, making it significantly more basic than piperazine (pKa ~9.8) . This ~0.9 log unit increase ensures a higher degree of protonation at physiological pH (7.4), which can exponentially strengthen electrostatic interactions in the binding pocket and improve aqueous solubility of the final drug candidate .
| Evidence Dimension | Aqueous basicity (pKa) |
| Target Compound Data | 1,7-Diazaspiro[3.5]nonane (predicted pKa ~10.7) |
| Comparator Or Baseline | Piperazine (pKa ~9.8) |
| Quantified Difference | ~0.9 unit increase in pKa, resulting in a higher fraction of protonated species at pH 7.4. |
| Conditions | Aqueous solution, physiological pH (7.4). |
This specific pKa profile is essential for buyers designing molecules that require strong, persistent salt-bridge interactions for high-affinity target engagement.
Directly applying the spirocyclic core to replace piperazine moieties in lead compounds that suffer from rapid clearance, thereby lowering intrinsic clearance (CLint) and improving in vivo half-life [1].
Utilizing the stable, non-hygroscopic dihydrochloride salt in automated robotic platforms for Buchwald-Hartwig cross-couplings and amide bond formations, ensuring reproducible stoichiometry without inert-atmosphere gloveboxes [2].
Leveraging the rigid, orthogonal 3D exit vectors to probe complex, deep binding pockets in kinases or GPCRs where flat aromatic or planar diamine rings fail to achieve sufficient selectivity or target affinity [1].
Exploiting the high basicity (pKa ~10.7) to ensure the final drug candidate maintains a positive charge at physiological pH, enhancing both aqueous solubility and the strength of electrostatic salt-bridge interactions with the biological target .